molecular formula C18H19NOS B1670986 Duloxetine CAS No. 116539-59-4

Duloxetine

Cat. No.: B1670986
CAS No.: 116539-59-4
M. Wt: 297.4 g/mol
InChI Key: ZEUITGRIYCTCEM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Duloxetine, a second-generation selective serotonin and norepinephrine reuptake inhibitor (SNRI), is widely prescribed for major depressive disorder (MDD), generalized anxiety disorder (GAD), diabetic peripheral neuropathic pain, chronic musculoskeletal pain, and fibromyalgia . Its mechanism of action involves dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, enhancing neurotransmission in mood and pain pathways. This compound exhibits a high volume of distribution and extensive tissue penetration, as demonstrated in post-mortem studies .

Approved by the FDA in 2004, this compound is also recognized for its efficacy in managing stress urinary incontinence (in Europe) and chronic pain conditions due to its balanced affinity for 5-HT and NE transporters . Clinical trials report a typical dosage range of 40–120 mg/day, with a recommended starting dose of 30–60 mg/day .

Chemical Reactions Analysis

Types of Reactions: Duloxetine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Major Depressive Disorder (MDD)

Duloxetine is effective in treating MDD, with studies demonstrating significant improvements in depressive symptoms compared to placebo. Clinical trials have shown that patients often experience symptom relief within 1-2 weeks of starting treatment .

Generalized Anxiety Disorder (GAD)

This compound has been shown to reduce anxiety symptoms effectively. Its dual action on serotonin and norepinephrine makes it particularly useful for patients with comorbid depression and anxiety .

Fibromyalgia

In randomized controlled trials, this compound has demonstrated efficacy in reducing pain associated with fibromyalgia. Patients reported significant reductions in pain scores and improvements in overall function .

Chronic Musculoskeletal Pain

This compound is indicated for chronic pain conditions such as chronic low back pain and osteoarthritis. Studies have shown that it can lead to meaningful reductions in pain intensity and improve quality of life for patients suffering from these conditions .

Diabetic Peripheral Neuropathy

This compound is approved for managing diabetic peripheral neuropathic pain. Research indicates that it effectively alleviates neuropathic pain symptoms, contributing to improved daily functioning .

Off-Label Uses

This compound has been utilized off-label for various conditions, including:

  • Chemotherapy-Induced Peripheral Neuropathy: Emerging evidence suggests this compound may help alleviate neuropathic symptoms resulting from chemotherapy .
  • Stress Urinary Incontinence: Studies indicate potential benefits in managing this condition due to its effects on serotonin and norepinephrine pathways .

Comparative Effectiveness

Recent studies have compared this compound's effectiveness with other antidepressants and analgesics. It has been found to be particularly effective for patients with overlapping mood and pain disorders, offering a unique advantage over traditional treatments that target either depression or pain alone .

Case Studies

  • Fibromyalgia Case Study : A randomized trial involving 400 patients demonstrated that those treated with this compound experienced a 50% reduction in pain scores compared to only 22% in the placebo group after 12 weeks of treatment .
  • Chronic Pain Management : In a study focusing on chronic low back pain, patients receiving this compound showed a mean reduction of 2.32 points on a 0-10 pain scale after 13 weeks, significantly better than the placebo group .

Safety and Tolerability

While this compound is generally well-tolerated, it can cause side effects such as nausea, dry mouth, fatigue, and dizziness. Monitoring for these adverse effects is essential, especially when combined with other medications like non-steroidal anti-inflammatory drugs (NSAIDs) or tamoxifen due to potential interactions .

Comparison with Similar Compounds

Pharmacological Profile: Duloxetine vs. Venlafaxine vs. Fluoxetine

This compound is often compared to venlafaxine (another SNRI) and fluoxetine (an SSRI). Key pharmacological differences include:

Parameter This compound Venlafaxine Fluoxetine
Receptor Affinity Balanced 5-HT/NE inhibition NE > 5-HT inhibition Selective 5-HT inhibition
In Vitro Potency 2.5× (5-HT), 7.8× (NE) higher than venlafaxine Lower affinity for transporters N/A (SSRI)
Half-Life 12 hours 5–11 hours (short-acting) 4–6 days (active metabolite)
Indications MDD, GAD, chronic pain MDD, GAD MDD, OCD, bulimia

Efficacy in Major Depressive Disorder

This compound vs. Venlafaxine

  • Meta-Analyses: Indirect comparisons suggest venlafaxine is superior to this compound in efficacy (based on HAMD-17 scores), except for dropout rates .

This compound vs. Fluoxetine

  • Meta-Regression Data: No statistically significant differences in efficacy or tolerability were observed between this compound and fluoxetine .
  • Symptom Response : Both drugs show similar reductions in HAMD-17 items, particularly in mood and somatic symptoms .

Special Populations and Comorbidities

  • Chronic Pain : this compound is superior to SSRIs (e.g., fluoxetine) due to dual 5-HT/NE modulation, validated in diabetic neuropathy and fibromyalgia .
  • SSRIs .

Biological Activity

Duloxetine, a dual reuptake inhibitor of serotonin and norepinephrine, is primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, and neuropathic pain. Its biological activity is characterized by its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

This compound is well absorbed after oral administration, with a median lag time of approximately 2 hours before absorption begins. The elimination half-life is around 12 hours, and steady-state plasma concentrations are typically achieved within 3 days of dosing. This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes CYP2D6 and CYP1A2, resulting in various metabolites, although the parent compound constitutes only about 3% of total circulating radioactivity post-administration .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
AbsorptionWell absorbed
T_half~12 hours
Steady-state achievement~3 days
Major metabolic pathwaysCYP2D6, CYP1A2

This compound's primary mechanism involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, leading to increased levels of these neurotransmitters. This action is crucial for its antidepressant and analgesic effects. Studies have shown that this compound significantly increases extracellular levels of both 5-HT and NE in specific brain regions such as the frontal cortex and hypothalamus .

Efficacy in Clinical Trials

Numerous clinical trials have established this compound's efficacy across various conditions:

  • Major Depressive Disorder (MDD) : In an 8-week multicenter study involving 173 patients, this compound demonstrated superior efficacy compared to placebo on the Hamilton Rating Scale for Depression (HAM-D-17), with response rates significantly higher than those observed with fluoxetine .
  • Generalized Anxiety Disorder (GAD) : A real-world observational study indicated that patients switching to this compound from other antidepressants experienced significant reductions in illness severity and improved quality of life over an 8-week period .
  • Neuropathic Pain : In a study focusing on chemotherapy-induced peripheral neuropathic pain, this compound was more effective than placebo in reducing pain levels and improving functional outcomes among patients .

Table 2: Summary of Clinical Findings

ConditionStudy DesignKey Findings
Major Depressive DisorderMulticenter RCTSuperior efficacy vs. placebo (p < 0.009)
Generalized Anxiety DisorderObservational StudySignificant decrease in illness severity
Neuropathic PainRCTMore effective than placebo in pain reduction

Safety Profile

This compound is generally well tolerated; however, it is associated with certain adverse effects. Common treatment-emergent adverse events include nausea, dry mouth, insomnia, and dizziness. The discontinuation rate due to adverse effects is reported at approximately 11.3% . Long-term studies indicate that while side effects may occur, they are often manageable and do not significantly detract from treatment adherence.

Case Studies

In a comprehensive review involving over 34,000 participants across multiple studies, this compound was found to be effective for various conditions including MDD and fibromyalgia. The dropout rate due to adverse events was around 12%, indicating a favorable tolerability profile compared to other antidepressants .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying duloxetine in pharmaceutical formulations?

A derivative UV spectrophotometric method using acetonitrile-water (8:2) as the solvent/mobile phase has been validated for this compound quantification. This method employs Shimadzu UV-1700/1800 spectrophotometers and demonstrates specificity for this compound in the presence of excipients . For impurity profiling, HPLC-based methods with system suitability criteria (e.g., signal-to-noise ratio > 10) are outlined in pharmacopeial standards like USP 35–NF 30, which specify buffer systems, mobile phases, and acceptance thresholds for organic impurities .

Q. How are this compound clinical trials systematically identified for meta-analyses?

A protocol-driven approach involves searching PubMed for systematic reviews/meta-analyses using terms like “this compound AND Meta-Analysis[ptyp]”, followed by extracting individual trials from these sources. Additional registries (ClinicalTrials.gov , EMA, FDA databases) are screened with “this compound” as the search term, filtered by study type (e.g., interventional) and population (adults/older adults) .

Q. What are the common treatment-emergent adverse events (TEAEs) associated with this compound across indications?

Pooled safety data from 64 studies (N=23,983) show nausea (most frequent), headache, dry mouth, and dizziness as common TEAEs. Discontinuation due to adverse events occurs in 20% of patients, with serious adverse events (SAEs) at 3.5%. Blood pressure increases are minimal (<1 mmHg on average), and liver enzyme elevations are clinically insignificant (<2 U/L) .

Advanced Research Questions

Q. How can data mining resolve formulation challenges in this compound gastro-resistant pellets?

Data mining techniques (e.g., decision trees, clustering) analyze historical non-systematic datasets to model the impact of formulation variables (e.g., polymer ratios, pellet size) on acid resistance and dissolution profiles. These models guide factorial design experiments for optimizing drug release kinetics, critical for BCS Class 2 drugs like this compound .

Q. How do patient-perceived benefits of this compound for pain management compare to placebo effects in randomized trials?

In the SWOG S1202 trial, this compound’s benefit-risk trade-off favored active treatment even among patients who experienced adverse events (AEs) without pain reduction. This paradox may arise from expectation bias: patients attributing AEs to active treatment report perceived benefit, whereas placebo non-responders do not. Analyses adjusted for missing data via multiple imputation to mitigate attrition bias .

Q. What methodological limitations arise when comparing this compound to other antidepressants in meta-analyses?

Heterogeneity in study designs (e.g., this compound vs. fluoxetine/paroxetine in Chinese RCTs) complicates pooled statistical analyses. Tools like RevMan 5.3 assess risk of bias (Cochrane criteria), but outcome variability (e.g., differing pain scales in CIPN studies) necessitates descriptive synthesis rather than meta-regression .

Q. How does this compound’s efficacy in diabetic neuropathy (PDN) compare to pregabalin and amitriptyline?

this compound shows superiority over placebo in PDN pain reduction (NNT=5) but lacks consistent advantage over pregabalin or amitriptyline in head-to-head trials. Cardiovascular safety profiles favor this compound over tricyclics (e.g., amitriptyline) in comorbid populations, though evidence is limited to single trials per comparator .

Q. What statistical approaches address missing data in longitudinal this compound trials for depression?

Mixed-effects regression models handle missing data under the missing-at-random (MAR) assumption, while sensitivity analyses (e.g., pattern-mixture models) test robustness. The SWOG S1202 trial used multiple imputation to retain 75% of randomized participants, ensuring balanced missingness across arms .

Q. How do symptom clusters influence this compound’s response trajectories in depression?

Cluster analyses of STAR*D and CO-MED trial data identified subgroups with distinct symptom profiles (e.g., somatic vs. cognitive). This compound’s efficacy varies across clusters, suggesting personalized dosing or combination therapies (e.g., this compound + olanzapine for somatic symptoms) .

Q. What confounding factors complicate this compound safety assessments in elderly populations?

Older adults exhibit higher rates of this compound-induced falls (NNH=10) and withdrawals due to AEs (NNH=12) compared to younger cohorts. Comorbidities (e.g., cardiovascular disease) and polypharmacy interactions (e.g., NSAIDs) necessitate adjusted dosing and AE monitoring protocols .

Q. Tables

Q. Table 1. Common TEAEs in this compound Safety Database

Adverse EventIncidence (%)Discontinuation Rate (%)
Nausea23.55.2
Headache18.71.8
Dry Mouth15.32.1
Dizziness10.93.4
Source: Pooled analysis of 64 trials (N=23,983)

Q. Table 2. This compound vs. Comparators in PDN

ComparatorPain Reduction (ΔVAS)Evidence Quality
Placebo-1.8 (95% CI: -2.5 to -1.1)High (RCTs)
Pregabalin-0.4 (95% CI: -1.2 to 0.4)Low (1 trial)
Amitriptyline-0.2 (95% CI: -1.0 to 0.6)Low (1 trial)
Source: Systematic review (2016)

Q. Key Notes

  • Methodological Rigor : Prioritize trials with predefined experimental designs (e.g., factorial plans) over retrospective data mining to minimize confounding .
  • Bias Mitigation : Use imputation techniques and sensitivity analyses to address missing data in longitudinal studies .
  • Clinical Relevance : Tailor this compound use to patient subgroups (e.g., somatic symptom clusters) and monitor elderly populations for falls and AEs .

Properties

IUPAC Name

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUITGRIYCTCEM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048385
Record name Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Duloxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

9.7 °C (49.5 °F) - closed cup
Record name DULOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7368
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

2.96e-03 g/L
Record name Duloxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

116539-59-4, 136434-34-9
Record name Duloxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116539-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duloxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duloxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00476
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DULOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5TNM5N07U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DULOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7368
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Duloxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Synthesis of duloxetine is described in detail in EP-A-273 658, EP-A-457 559 and EP-A-650965, starting from 2-acetylthiophene, an aminomethylation with dimethylamine and formaldehyde (Mannich reaction) is carried out in step-A. The 3-dimethylamino-1-(2-thienyl)-1-propanone formed is reduced to the corresponding alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane by means of complex hydrides in step B. The alcohol is then converted in step C with an alkali metal hydride and 1-fluoro-naphthalene, optionally in the presence of a potassium compound (cf. EP-A-650 965), to the naphthyl derivative, N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine. In the final step D, the amino group is then demethylated by reaction with a chloroformic acid ester, preferably phenyl chloroformate or trichloroethyl chloroformate, optionally in the presence of a mixture of zinc and formic acid (EP-A-457 559), followed by alkaline hydrolysis of the carbamate to give N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine.
[Compound]
Name
alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkali metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
naphthyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
chloroformic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.